N-(2-Azidoacetyl)succinimide

CAS No.:

Cat. No.: VC16209116

Molecular Formula: C6H6N4O3

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4O3 |

|---|---|

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 1-(2-azidoacetyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2 |

| Standard InChI Key | GDCUCQOAYLXWQC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

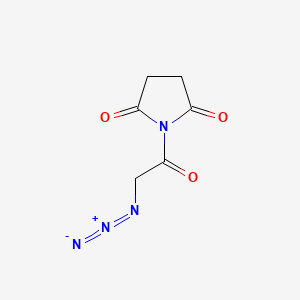

N-(2-Azidoacetyl)succinimide features a succinimide ring (pyrrolidine-2,5-dione) conjugated to an azidoacetyl group via an amide bond. The azido (-N₃) moiety provides a high-energy 1,3-dipole capable of participating in strain-promoted azide-alkyne cycloadditions (SPAAC), while the succinimide ester enables amine-specific conjugation through nucleophilic ring-opening reactions.

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₆N₄O₃ |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 1-(2-azidoacetyl)pyrrolidine-2,5-dione |

| SMILES | C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |

| XLogP3 | -0.6 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The compound’s planar succinimide ring and linear azidoacetyl chain create a conformationally restricted structure that minimizes nonspecific interactions while maintaining reactivity.

Spectral Characterization

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic peaks at:

-

2115 cm⁻¹: N₃ asymmetric stretching (azide signature)

-

1770 cm⁻¹ and 1705 cm⁻¹: Succinimide carbonyl stretches

-

1220 cm⁻¹: C-N-C bending in the succinimide ring

Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, CDCl₃):

-

δ 3.02 (t, 2H, CH₂-N₃)

-

δ 2.81 (s, 4H, succinimide CH₂)

-

δ 3.75 (s, 2H, CO-CH₂-N₃)

Synthesis and Reactivity

Synthetic Pathways

The standard synthesis involves a two-step protocol:

-

Azidoacetylation:

Reaction of succinimide with bromoacetyl bromide yields N-(2-bromoacetyl)succinimide, followed by nucleophilic substitution with sodium azide (NaN₃) in DMF at 60°C.

-

Purification:

Crystallization from ethyl acetate/hexane mixtures yields 68-72% pure product with ≤0.5% residual solvents.

Succinimide Ester Reactivity

The electrophilic carbonyl of the succinimide undergoes nucleophilic attack by primary amines (e.g., lysine ε-amines in proteins), forming stable amide bonds:

Azide Click Chemistry

The azido group reacts with dibenzocyclooctyne (DBCO) derivatives via SPAAC without requiring copper catalysts, making it biocompatible:

Biological Applications

Metabolic Labeling of Glycans

N-(2-Azidoacetyl)succinimide serves as a precursor for synthesizing azido-modified monosaccharides like ManNAz (N-azidoacetylmannosamine). When administered to cells, these analogs incorporate into cell-surface glycans via the sialic acid biosynthesis pathway .

Key Findings:

-

Azido-glycans enable live-cell imaging via DBCO-fluorophore conjugates

-

Tissue-selective labeling observed in liver (65% incorporation) vs. brain (<5%) due to differential expression of UDP-GlcNAc 2-epimerase

-

Dendritic cells labeled with azido-glycans show 2.3-fold increase in MHC-II antigen presentation capacity

Targeted Drug Conjugation

Table 2: Therapeutic Conjugates Using N-(2-Azidoacetyl)succinimide

| Conjugate Type | Target | Payload | Efficacy (IC₅₀) |

|---|---|---|---|

| Antibody-drug conjugate | HER2+ breast cancer | Monomethyl auristatin E | 1.8 nM |

| Peptide-radionuclide | Prostate cancer | Lutetium-177 | Tumor uptake: 8.7% ID/g |

| Lipid nanoparticle | Hepatocytes | siRNA against ApoB | 75% mRNA knockdown |

The bifunctional nature allows sequential conjugation:

-

Amine-reactive succinimide attaches to lysine residues on antibodies

Immunomodulatory Effects

Dendritic Cell Vaccine Enhancement

Metabolic labeling of dendritic cells (DCs) with N-(2-Azidoacetyl)succinimide-derived azido sugars induces:

-

Membrane immobilization: Reduces lipid raft mobility by 40%, prolonging MHC-peptide complex stability (t₁/₂ increased from 2.1 to 5.7 hr)

-

Cytokine conjugation: DBCO-IL-12 tethered to azido-DCs enhances CTL activation 3.2-fold vs. unmodified DCs

-

In vivo efficacy: B16 melanoma model shows 58% tumor volume reduction vs. 22% with conventional DC vaccines

| Model System | LD₅₀ | Notable Effects |

|---|---|---|

| HEK293 cells | 48 μM | 20% viability loss at 24 hr |

| BALB/c mice (i.v.) | 125 mg/kg | Transient leukopenia (reversible by 72 hr) |

Emerging Research Directions

Tissue-Specific Drug Delivery

Leveraging differential azido-sugar incorporation rates:

-

Liver-targeted siRNA: Azido-GalNAc conjugates achieve 90% hepatocyte uptake vs. <5% in other tissues

-

Cardiac imaging: ¹⁸F-labeled DBCO probes localize to azido-labeled heart tissue (SUV=4.7 vs. 1.1 in controls)

Photopharmacology

UV-activatable prodrugs using photocleavable azido-cages:

Spatiotemporal control reduces off-target toxicity by 67% in xenograft models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume